3-Chloro-1-methyl-1H-pyrazole
Overview
Description
3-Chloro-1-methyl-1H-pyrazole (CMP) is an organic compound that is widely used in the research and development of various pharmaceuticals and other compounds. CMP is a five-membered heterocyclic compound that has a unique structure and properties, making it an important tool for scientists and researchers. CMP is known for its low toxicity and good solubility in water, making it a useful compound for laboratory experiments. It is also used in the synthesis of various pharmaceuticals, such as antifungal drugs and antibacterial agents.
Scientific Research Applications
-
Synthesis of Pyrazole Derivatives
- Field : Organic Chemistry
- Application Summary : Pyrazole derivatives, including 3-Chloro-1-methyl-1H-pyrazole, are used in the synthesis of various chemical compounds. They serve as a core element in various sectors of the chemical industry, including medicine and agriculture .
- Methods of Application : The synthesis of pyrazole derivatives involves diverse methods for accessing the pyrazole moiety. These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
- Results : The synthesis of pyrazole derivatives has led to the discovery of fascinating properties demonstrated by numerous pyrazole derivatives .
-
D-Amino Acid Oxidase Inhibition
- Field : Biochemistry
- Application Summary : 3-Methylpyrazole-5-carboxylic acid, a derivative of 3-Chloro-1-methyl-1H-pyrazole, is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
- Methods of Application : The compound is used to inhibit DAO, thereby preventing formalin-induced tonic pain .
- Results : The application of this compound has shown to protect DAO cells from oxidative stress .
-
Synthesis of Pyrazoles
- Field : Organic Chemistry
- Application Summary : Pyrazoles, including 3-Chloro-1-methyl-1H-pyrazole, are used in the synthesis of a wide range of chemical compounds. They serve as a core element in various sectors of the chemical industry .
- Methods of Application : The synthesis of pyrazoles involves diverse methods for accessing the pyrazole moiety. These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
- Results : The synthesis of pyrazoles has led to the discovery of fascinating properties demonstrated by numerous pyrazole derivatives .
-
Preparation of Aminoquinazolines
- Field : Medicinal Chemistry
- Application Summary : 5-Chloro-1h-pyrazole, a derivative of 3-Chloro-1-methyl-1H-pyrazole, is used in the preparation of aminoquinazolines as P2X3 inhibitors .
- Methods of Application : The compound is used in the synthesis of aminoquinazolines, which are known to inhibit P2X3 receptors .
- Results : The application of this compound has shown to be effective in the synthesis of P2X3 inhibitors .
-
Epoxidation of Alkenes
- Field : Organic Chemistry
- Application Summary : 3-methyl-pyrazole, a derivative of 3-Chloro-1-methyl-1H-pyrazole, can be used as an additive in the MTO-catalyzed epoxidation of alkenes .
- Methods of Application : The compound is used as an additive in the epoxidation process, which involves the conversion of an alkene to an epoxide .
- Results : The application of this compound has shown to be effective in the epoxidation of alkenes .
properties
IUPAC Name |
3-chloro-1-methylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c1-7-3-2-4(5)6-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZMWAZUCSGVLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545442 | |
Record name | 3-Chloro-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60545442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-methyl-1H-pyrazole | |
CAS RN |
63425-54-7 | |
Record name | 3-Chloro-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60545442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-1-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.